molecular formula C10H18ClNO2S B1431982 Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride CAS No. 66065-61-0

Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride

Cat. No. B1431982
CAS RN: 66065-61-0
M. Wt: 251.77 g/mol
InChI Key: OHTQCGTZCQGHQS-UHFFFAOYSA-N
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Description

“Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H18ClNO2S . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .


Molecular Structure Analysis

The molecular structure of “Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride” can be represented by the InChI code: 1S/C10H18ClNO2S.ClH/c1-14-9(13)8-6-10(7-4-9)5-2-3-11;/h9H,2-7H2,1H3;1H .

Scientific Research Applications

Anticancer Activity

Methyl 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their potential anticancer activity. These compounds, including derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, showed moderate to high inhibition activities against various human cancer cell lines such as HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). This suggests their promising role in the development of new anticancer agents (Flefel et al., 2017).

Antiviral Evaluation

The antiviral activity of Methyl 1-thia-4-azaspiro[4.5]decane derivatives has also been explored. Specifically, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been synthesized and found to exhibit strong activity against influenza A/H3N2 virus and human coronavirus 229E. These findings highlight the potential of these compounds as versatile scaffolds for developing new classes of antiviral molecules, offering a promising direction for future antiviral drug development (Apaydın et al., 2020); (Apaydın et al., 2019).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of Methyl 1-thia-4-azaspiro[4.5]decane derivatives. These studies include the development of novel synthetic methods and the determination of crystal structures, contributing to a better understanding of the chemical properties and potential applications of these compounds. For instance, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane highlights the intricate methodologies involved in constructing such complex molecules, which can be foundational for further chemical and pharmacological studies (Mai et al., 2010).

Future Directions

The future directions for research on “Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride” could include further exploration of its potential applications, particularly in the field of medicinal chemistry. Given the reported anticancer activity of related compounds , it may be worthwhile to investigate the potential of this compound in cancer treatment.

properties

IUPAC Name

methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S.ClH/c1-13-9(12)8-7-14-10(11-8)5-3-2-4-6-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTQCGTZCQGHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC2(N1)CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride

CAS RN

66065-61-0
Record name 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66065-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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